molecular formula C8H9NO2 B8625974 2-methoxy-5-(oxiran-2-yl)pyridine

2-methoxy-5-(oxiran-2-yl)pyridine

Katalognummer: B8625974
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: BUKBZLOAGUMKLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a methoxy group at the 2-position and an oxiranyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an epoxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Methoxypyridine

    Reagent: Epoxide (such as ethylene oxide)

    Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Procedure: The 2-methoxypyridine is treated with the epoxide in the presence of the base, leading to the formation of the oxiranyl group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the oxiranyl group to a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Diols

    Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-(oxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxiranyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxypyridine: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.

    3-Methoxypyridine: Substitution at the 3-position instead of the 2-position, leading to different reactivity and properties.

    2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.

Uniqueness

2-methoxy-5-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and oxiranyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

2-methoxy-5-(oxiran-2-yl)pyridine

InChI

InChI=1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3

InChI-Schlüssel

BUKBZLOAGUMKLB-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.